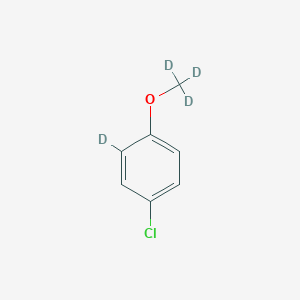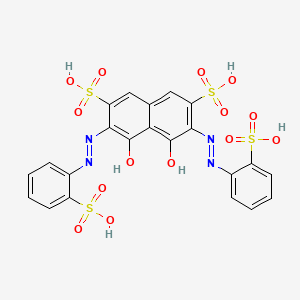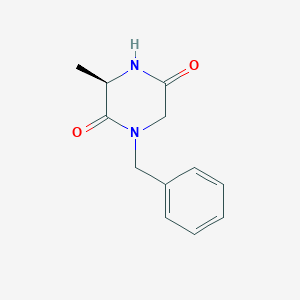
Elmycin B
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Elmycin B is a secondary metabolite derived from oxygenated strains of the fungus Streptomyces. It exhibits antibiotic activity against fungi, bacteria, and other gram-positive organisms . The compound is known for its complex structure and significant biological activities, making it a subject of interest in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions: Elmycin B is typically produced through the fermentation of Streptomyces species. The fermentation process involves cultivating the bacteria under specific nutrient conditions, either in stationary or submerged aerobic environments . The compound is then isolated and purified from the fermentation broth.
Industrial Production Methods: Industrial production of this compound follows similar fermentation techniques but on a larger scale. The process includes optimizing the growth conditions of Streptomyces to maximize yield. Post-fermentation, the compound undergoes several purification steps to ensure its purity and potency .
化学反应分析
Types of Reactions: Elmycin B undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学研究应用
Elmycin B has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying antibiotic synthesis and mechanisms.
Biology: Investigated for its interactions with various biological molecules and pathways.
Medicine: Explored for its potential therapeutic uses, particularly as an antibiotic against resistant strains of bacteria.
Industry: Utilized in the development of new antimicrobial agents and formulations
作用机制
Elmycin B exerts its effects by binding to bacterial ribosomes, inhibiting protein synthesis, which is crucial for bacterial survival . This mechanism is similar to other aminoglycoside antibiotics, where the compound interferes with the translation process, leading to bacterial cell death.
相似化合物的比较
Neomycin B: Another aminoglycoside antibiotic with a similar mechanism of action.
Streptomycin: An antibiotic that also targets bacterial ribosomes but has a different structure.
Gentamicin: Another aminoglycoside with a broader spectrum of activity
Uniqueness of Elmycin B: this compound is unique due to its specific structural features and its potent activity against a wide range of gram-positive organisms. Its ability to inhibit protein synthesis makes it a valuable compound in the fight against antibiotic-resistant bacteria .
属性
IUPAC Name |
(1R,2R,4R,7S,11R,19S)-1,17,19-trihydroxy-7-methyl-3-oxapentacyclo[9.8.0.02,4.05,10.013,18]nonadeca-5(10),13(18),14,16-tetraene-9,12-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O6/c1-7-5-9-12(11(21)6-7)14-15(22)8-3-2-4-10(20)13(8)17(23)19(14,24)18-16(9)25-18/h2-4,7,14,16-18,20,23-24H,5-6H2,1H3/t7-,14-,16+,17-,18+,19+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KALVKBCVJGXOKE-UHKOQCFTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(C3C(=O)C4=C(C(C3(C5C2O5)O)O)C(=CC=C4)O)C(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC2=C([C@H]3C(=O)C4=C([C@@H]([C@]3([C@H]5[C@@H]2O5)O)O)C(=CC=C4)O)C(=O)C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[(Dimethylamino)methylene]-3-(4-biphenylyl)-3-oxo-propanenitrile](/img/structure/B1148692.png)


![2,4-diamino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1148695.png)
![3-Bromo-5-chloroimidazo[1,2-A]pyrazine](/img/structure/B1148697.png)


![12-Chlorobenzo[b]acridine](/img/structure/B1148707.png)

